1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one

Organic Photovoltaics Donor-Acceptor Copolymer Bandgap Engineering

1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one (CAS 1194605-76-9, molecular formula C₁₄H₁₆Br₂OS₂, MW 424.21) is a dibrominated thieno[3,4-b]thiophene (TT) derivative bearing a 2-ethylhexyl ketone side chain at the 2-position and bromine atoms at the 4- and 6-positions. It belongs to the class of carbonyl-substituted thienothiophene building blocks, which are established precursors for synthesizing donor–acceptor (D–A) conjugated polymers via palladium-catalyzed Stille or Suzuki cross-coupling polycondensation.

Molecular Formula C14H16Br2OS2
Molecular Weight 424.2 g/mol
CAS No. 1194605-76-9
Cat. No. B12329285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
CAS1194605-76-9
Molecular FormulaC14H16Br2OS2
Molecular Weight424.2 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)C1=CC2=C(SC(=C2S1)Br)Br
InChIInChI=1S/C14H16Br2OS2/c1-3-5-6-8(4-2)11(17)10-7-9-12(18-10)14(16)19-13(9)15/h7-8H,3-6H2,1-2H3
InChIKeyUHHOTOYDCIDUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one (CAS 1194605-76-9): A Ketone-Functionalized Thienothiophene Monomer for Organic Electronics Procurement


1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one (CAS 1194605-76-9, molecular formula C₁₄H₁₆Br₂OS₂, MW 424.21) is a dibrominated thieno[3,4-b]thiophene (TT) derivative bearing a 2-ethylhexyl ketone side chain at the 2-position and bromine atoms at the 4- and 6-positions . It belongs to the class of carbonyl-substituted thienothiophene building blocks, which are established precursors for synthesizing donor–acceptor (D–A) conjugated polymers via palladium-catalyzed Stille or Suzuki cross-coupling polycondensation [1]. The compound serves as an electron-deficient acceptor monomer in low-bandgap copolymers for organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications, where the ketone linker and branched 2-ethylhexyl substituent jointly govern the electronic properties and solution processability of the resulting polymers [2].

Why Generic Substitution Fails for 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one: Ketone Linker, Side-Chain Branching, and Stabilization Define Monomer Performance


Thieno[3,4-b]thiophene-based monomers with identical 4,6-dibromo substitution patterns are not interchangeable building blocks. Three structural variables—the nature of the 2-position functional group (ketone vs. ester vs. direct alkyl), the side-chain architecture (branched 2-ethylhexyl vs. linear n-octyl), and the monomer stabilization package—produce divergent polymer electronic properties, solubility, and batch-to-batch reproducibility [1]. The ketone carbonyl confers stronger electron-withdrawing character than the ester carboxylate, directly lowering the HOMO energy level of derived polymers and increasing open-circuit voltage (Voc) in photovoltaic devices [2]. The branched 2-ethylhexyl chain enhances solubility in non-halogenated processing solvents compared to linear alkyl analogs, a critical factor for scalable device fabrication [3]. Furthermore, the inclusion of a Cu/HQ/MgO stabilizer system mitigates premature debromination during storage, preserving monomer coupling efficiency—a quality-control attribute absent from many competing monomer offerings .

Quantitative Differentiation Evidence for 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one vs. Closest Analogs


Polymer Bandgap Reduction: Direct Ketone-TT Incorporation Enables 0.48 eV Lower Bandgap vs. Thiophene-Bridged TT Variant

When copolymerized with dithienosilole (DTS) via Stille polycondensation, the target compound yields PDTSTT, which exhibits an electrochemical bandgap of 1.54 eV and a HOMO energy level of −5.47 eV. In the same study, the analog polymer PDTSDTTT—incorporating additional thiophene bridges between the TT-ketone unit and DTS—shows a significantly wider bandgap of 2.02 eV and a shallower HOMO of −5.37 eV [1]. The 0.48 eV bandgap reduction achieved by direct incorporation of the target monomer translates to broader solar spectrum absorption, a primary driver of short-circuit current density (Jsc) in OPV devices.

Organic Photovoltaics Donor-Acceptor Copolymer Bandgap Engineering

OFET Hole Mobility: Ketone-TT Polymer Delivers 5.8 × 10⁻⁴ cm² V⁻¹ s⁻¹ vs. 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ for Fluorinated Analog

In a systematic comparison of naphtho[1,2-b:5,6-b′]dithiophene-based copolymers, polymer P1—incorporating the ketone-TT unit derived from the target compound—exhibited a field-effect hole mobility of 5.8 × 10⁻⁴ cm² V⁻¹ s⁻¹. The fluorinated analog P2, which replaces the non-fluorinated ketone-TT with a 3-fluoro-ketone-TT unit, achieved a higher mobility of 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ and a power conversion efficiency (PCE) of 4.88% (Voc = 0.71 V, Jsc = 13.52 mA cm⁻², FF = 0.51) [1]. This direct intra-study comparison quantifies the mobility trade-off: the non-fluorinated target monomer yields moderate mobility suitable for applications where synthetic simplicity and cost are prioritized over absolute maximum mobility.

Organic Field-Effect Transistor Charge Carrier Mobility Naphthodithiophene Copolymer

Ketone vs. Ester Functional Group: Replacement of Alkyl Ester with Alkyl Ketone Deepens Polymer HOMO and Increases Photovoltaic PCE

Within the well-studied PTB (thienothiophene–benzodithiophene) polymer family, structural replacement of the alkyl ester substituent on the TT unit with an alkyl ketone is explicitly documented to increase polymer solar cell power conversion efficiency [1]. The ketone carbonyl's stronger electron-withdrawing character, relative to the ester carboxylate, deepens the polymer HOMO level, directly increasing the open-circuit voltage (Voc) in bulk heterojunction devices [2]. This structure–property relationship is codified in patent literature (EP 2456810 A1), which specifically claims conjugated polymers comprising carbonyl-substituted thieno[3,4-b]thiophene units for polymer solar cell active layers, distinguishing ketone-functionalized monomers from their ester counterparts [3].

HOMO Energy Level Tuning Carbonyl-Substituted Thienothiophene PTB Polymer Family

Branched 2-Ethylhexyl Side Chain Enables Non-Halogenated Solvent Processing vs. Linear n-Octyl Analogs

The 2-ethylhexyl branched alkyl chain on the target compound provides enhanced solubility in common organic solvents compared to linear n-alkyl chain analogs such as 1-(4,6-dibromothieno[3,4-b]thiophen-2-yl)octan-1-one (CAS 1327334-59-7). This solubility advantage is a well-established structure–property relationship in thiophene-based conjugated materials, where branched side chains disrupt intermolecular π–π stacking in solution, preventing premature aggregation and enabling higher-concentration solution formulations [1]. Regioregular polymers synthesized from ketone-TT monomers bearing 2-ethylhexyl substituents have been demonstrated to exhibit excellent solubility in non-halogenated processing solvents such as o-xylene, a critical enabler for environmentally sustainable large-area device fabrication [2].

Solution Processability Non-Halogenated Solvent Side-Chain Engineering

Stabilized Monomer Formulation: 98% Purity with Cu+HQ+MgO vs. Unstabilized Competing Offerings

The target compound is commercially supplied at 98% standard purity with a stabilization package consisting of copper (Cu), hydroquinone (HQ), and magnesium oxide (MgO) . This ternary stabilizer system is specifically formulated to inhibit premature debromination of the 4,6-dibromo substitution pattern during storage and handling—a known degradation pathway for brominated thienothiophene monomers that compromises Stille/Suzuki coupling stoichiometry. In contrast, many competing dibromo-TT monomers (including the widely used 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate, CAS 1160823-81-3) are routinely offered without a disclosed stabilizer package, leaving batch-to-batch coupling efficiency dependent on storage history and shipping conditions .

Monomer Stability Debromination Prevention Batch Reproducibility

Procurement-Relevant Application Scenarios for 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one


Synthesis of Low-Bandgap D–A Copolymers for Broad-Absorption Organic Photovoltaics

Research groups developing donor polymers for bulk heterojunction OPV devices should select this monomer when the synthetic target is a low-bandgap (<1.6 eV) copolymer with deep HOMO for high Voc. The direct Stille copolymerization of this monomer with distannyl-donor comonomers (e.g., dithienosilole or benzodithiophene derivatives) yields polymers with demonstrated bandgaps as low as 1.54 eV and HOMO levels of −5.47 eV [1]. This is 0.48 eV lower than analogous polymers incorporating thiophene-bridged TT units, translating to broader solar photon harvesting in the 650–800 nm region.

Non-Fluorinated OFET Active Layer Materials Where Synthetic Simplicity Is Prioritized

For OFET research programs where the cost and synthetic complexity of 3-fluorinated thienothiophene monomers (e.g., CAS 1352743-83-9) are prohibitive, this non-fluorinated ketone-TT monomer offers a viable alternative. Copolymers incorporating the ketone-TT unit have demonstrated field-effect hole mobility of 5.8 × 10⁻⁴ cm² V⁻¹ s⁻¹ in naphthodithiophene-based systems [2]. While fluorinated analogs achieve ~2× higher mobility (1.2 × 10⁻³ cm² V⁻¹ s⁻¹), the target monomer eliminates the additional synthetic step and reagent cost associated with 3-fluoro functionalization.

Non-Halogenated Solvent Process Development for Scalable Device Fabrication

Pilot-scale and pre-commercial fabrication lines transitioning from halogenated to non-halogenated processing solvents should evaluate this monomer for copolymer synthesis. The 2-ethylhexyl branched side chain imparts sufficient solubility to derived polymers for processing from o-xylene and related environmentally preferred solvents. Regioregular terpolymers incorporating the ketone-TT unit have achieved 6.14% PCE when processed from o-xylene—a 500% improvement over random-regioregularity analogs processed under identical conditions [3].

High-Reproducibility Monomer Procurement for Multi-Batch Polymerization Campaigns

Academic and industrial laboratories conducting multi-batch polymerization campaigns where molecular weight reproducibility is critical should prioritize procurement of the Cu+HQ+MgO-stabilized formulation (98% purity with batch-specific QC documentation including NMR, HPLC, and GC) . The stabilizer package mitigates storage-induced debromination, a known failure mode in Stille polycondensation where loss of bromine end-groups leads to stoichiometric imbalance, premature chain termination, and batch-to-batch molecular weight variation.

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